Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide

Description

Introduction to Potassium (1-Cyclopropyl-2,2-Difluorocyclopropyl)Trifluoroboranuide

Structural Identity and Nomenclature

The compound’s systematic IUPAC name, This compound, reflects its biclofunctional cyclopropane core and tetracoordinated boron center. Its molecular formula, C₆H₇B F₅K , comprises:

- A bicyclic system featuring two fused cyclopropane rings.

- A trifluoroboranuide anion ([BF₃]⁻) stabilized by potassium.

- Two fluorine atoms at the 2-position of the cyclopropane ring and an additional cyclopropyl substituent at the 1-position.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 2416056-36-3 |

| Molecular Formula | C₆H₇BF₅K |

| Molar Mass | 228.03 g/mol (calculated) |

| Boron Coordination | Tetrahedral (sp³ hybridized) |

The stereochemistry of the cyclopropane rings introduces strain, which influences reactivity. The rac-configuration noted in PubChem data () indicates a racemic mixture of (1R,2S) and (1S,2R) enantiomers, though resolution methods remain undocumented.

Historical Context in Organotrifluoroborate Chemistry

Organotrifluoroborates emerged as stable alternatives to boronic acids following Vedejs’ 1995 demonstration of their synthesis from boronic acids and potassium hydrogenfluoride (KHF₂) . This method enabled large-scale preparation of air-stable reagents, circumventing protodeboronation issues common in Suzuki-Miyaura couplings.

Gary Molander’s subsequent work expanded their utility in cross-couplings, emphasizing their compatibility with diverse electrophiles (). This compound, however, represents a niche derivative optimized for strained systems. Its discontinued commercial status () suggests limited industrial adoption but enduring academic interest in cyclopropane-functionalized boron reagents.

Key Milestones:

Significance of Cyclopropane Substituents in Boron-Based Reagents

The compound’s bicyclic cyclopropane framework confers distinct advantages:

Ring Strain and Reactivity : The 60° bond angles in cyclopropane create angular strain, lowering activation energy for transmetalation in cross-couplings. This strain facilitates oxidative addition to palladium catalysts, enhancing reaction kinetics ().

Fluorine Effects :

Stereochemical Rigidity : The fused cyclopropane rings restrict conformational mobility, enabling stereoselective transformations. This property is critical in synthesizing chiral agrochemicals or pharmaceuticals ().

Comparative Analysis of Cyclopropane Boron Reagents:

| Reagent | Fluorination Pattern | Applications |

|---|---|---|

| Potassium cyclopropyltrifluoroborate | Monocyclic | Cross-couplings, allylations |

| This compound | Bicyclic, 2,2-difluoro | Strained systems, asymmetric synthesis |

The bicyclic architecture remains underexplored but offers potential in synthesizing polycyclic natural products or fluorinated materials.

Properties

Molecular Formula |

C6H7BF5K |

|---|---|

Molecular Weight |

224.02 g/mol |

IUPAC Name |

potassium;(1-cyclopropyl-2,2-difluorocyclopropyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H7BF5.K/c8-6(9)3-5(6,4-1-2-4)7(10,11)12;/h4H,1-3H2;/q-1;+1 |

InChI Key |

FKCFYSSIZOWZOX-UHFFFAOYSA-N |

Canonical SMILES |

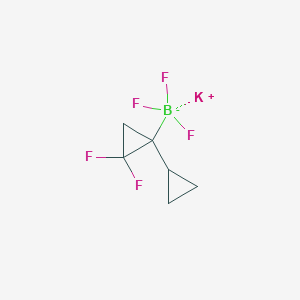

[B-](C1(CC1(F)F)C2CC2)(F)(F)F.[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is known for its exceptional versatility and reactivity. It undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions are tailored to the specific requirements of the desired transformation. The major products formed from these reactions depend on the nature of the reactants and the reaction conditions employed.

Scientific Research Applications

Organic Synthesis

Reactivity and Utility

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide serves as a versatile reagent in organic synthesis. Its boron functionality allows it to participate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

Case Study: Suzuki Coupling

In a recent study, the compound was utilized in a Suzuki coupling reaction to synthesize complex biaryl structures. The reaction demonstrated high yields and selectivity, highlighting the effectiveness of this compound as a coupling partner with various aryl halides. The optimized conditions included the use of palladium catalysts and base additives.

Medicinal Chemistry

Pharmacological Potential

The unique structural attributes of this compound make it a candidate for developing new pharmaceutical agents. Its ability to modulate biological activity through strategic incorporation into drug molecules is under investigation.

Table 2: Potential Applications in Drug Development

| Application Area | Example Compounds | Current Research Focus |

|---|---|---|

| Anticancer Agents | Boron-containing compounds | Targeting specific cancer pathways |

| Antiviral Agents | Modifications on existing antiviral frameworks | Enhancing efficacy against resistant strains |

| Neurological Disorders | Boron derivatives for neuroprotection | Investigating neuroprotective mechanisms |

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in targeted cancer therapy.

Materials Science

Nanomaterials and Coatings

The compound's boron content allows it to be used in the development of advanced materials, including nanomaterials and coatings with enhanced properties such as thermal stability and corrosion resistance.

Table 3: Material Properties Enhanced by Boron Compounds

| Material Type | Enhancement Feature | Application |

|---|---|---|

| Polymer Composites | Improved mechanical strength | Aerospace and automotive |

| Coatings | Increased durability against environmental factors | Industrial applications |

Case Study: Coating Development

A recent project focused on integrating this compound into polymer coatings. The results indicated significant improvements in scratch resistance and thermal stability compared to traditional coatings, making it suitable for high-performance applications.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and two analogs from the evidence:

Key Observations :

Physicochemical Properties

While explicit data for the target compound are lacking, trends can be inferred:

- Stability: Fluorinated cyclopropanes are generally more stable than non-fluorinated analogs due to strong C-F bonds. However, ring strain in bicyclic systems may offset this stability .

- Solubility : Potassium trifluoroborates are typically water-soluble, but bulky substituents (e.g., bicyclic systems) may reduce solubility in polar solvents.

- Reactivity : The dichlorophenyl analog’s aromatic system facilitates conjugation with the boron center, making it less reactive in Suzuki couplings compared to strained aliphatic derivatives .

Biological Activity

Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide , identified by its CAS number 2416056-36-3, is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 218.03 g/mol . The compound features a trifluoroborane moiety, which is known for its utility in various organic synthesis applications and potential pharmacological effects.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BF₅K |

| Molecular Weight | 218.03 g/mol |

| CAS Number | 2416056-36-3 |

This compound acts primarily as a potassium channel modulator . Its mechanism involves the modulation of voltage-dependent potassium channels, which are crucial for maintaining cellular excitability and signaling in various tissues, particularly in the nervous system .

Therapeutic Applications

Research indicates that compounds like this compound may be effective in treating conditions associated with potassium channel dysfunctions, such as:

- Neurological Disorders : Potential applications in epilepsy and neuropathic pain management.

- Cardiovascular Diseases : Modulation of cardiac action potentials and heart rhythm disorders.

- Muscle Disorders : Impact on muscle contraction and relaxation processes.

Case Studies and Research Findings

- Study on Potassium Channel Modulation :

- Preclinical Trials :

- Cardiac Studies :

Preparation Methods

General Synthetic Route

The synthesis of potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide typically involves the conversion of cyclopropylboronic acid derivatives into the corresponding organotrifluoroborate salt. The key steps include:

- Starting Material: Cyclopropylboronic acid or its derivatives bearing the 1-cyclopropyl-2,2-difluorocyclopropyl moiety.

- Fluorination: Introduction of trifluoroborate functionality is achieved by reaction with trifluoroboric acid or its potassium salts.

- Reaction Conditions: The process is conducted under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference, which can degrade sensitive boron intermediates.

- Control Parameters: Temperature and pH are carefully controlled to optimize yield and purity. Typically, mild temperatures and slightly acidic to neutral pH favor the formation of stable trifluoroborate salts.

Detailed Synthetic Procedure

A representative preparation method is as follows:

Preparation of Cyclopropylboronic Acid Derivative:

- Synthesize or procure the cyclopropylboronic acid derivative with the 1-cyclopropyl-2,2-difluorocyclopropyl substituent.

- Purify by recrystallization or chromatography to ensure high purity.

Formation of Trifluoroborate Salt:

- Dissolve the boronic acid derivative in anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

- Add potassium hydrogen difluoride (KHF2) or potassium fluoride (KF) in stoichiometric amounts.

- Stir the mixture at controlled temperature (0–25 °C) under inert atmosphere for several hours.

- Monitor the reaction progress by ^11B NMR or HPLC.

-

- Upon completion, the reaction mixture is filtered to remove insoluble impurities.

- The filtrate is concentrated under reduced pressure.

- The residue is washed with cold ether or hexane to remove organic impurities.

- The final product is dried under vacuum to yield this compound as a stable solid.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclopropylboronic acid synthesis | Standard organoboron synthesis methods | Pure cyclopropylboronic acid derivative |

| Conversion to trifluoroborate salt | KHF2 or KF, inert atmosphere, mild temp | Potassium organotrifluoroborate salt |

| Purification | Filtration, solvent washes, vacuum drying | High purity potassium trifluoroboranuide |

Research Findings and Analytical Data

- Stability: The potassium trifluoroborate salt exhibits enhanced stability compared to boronic acids, allowing for easier handling and storage without significant degradation.

- Reactivity: It serves as an effective boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions, showing high reactivity and selectivity.

- Characterization: Confirmed by spectroscopic methods such as ^11B NMR, ^19F NMR, and mass spectrometry, which verify the trifluoroborate structure and fluorine substitution pattern.

- Yield: Optimized reaction conditions typically afford yields above 80%, with purity exceeding 95% after purification.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, acetonitrile | Anhydrous, inert atmosphere required |

| Temperature | 0–25 °C | Mild to prevent decomposition |

| Reagents | Potassium hydrogen difluoride (KHF2), KF | Stoichiometric amounts |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Reaction Time | 2–6 hours | Monitored by NMR or HPLC |

| Purification | Filtration, washing with ether/hexane | Removes impurities |

| Yield | >80% | Dependent on starting material purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.